molecular formula C8H4BrCl2FO B1411331 2',6'-Dichloro-4'-fluorophenacyl bromide CAS No. 1806276-74-3

2',6'-Dichloro-4'-fluorophenacyl bromide

Cat. No.: B1411331
CAS No.: 1806276-74-3
M. Wt: 285.92 g/mol
InChI Key: AYYMOCXFLUFYLQ-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-4’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-4’-fluorophenacyl bromide typically involves the bromination of 2’,6’-dichloro-4’-fluoroacetophenone. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dichloro-4’-fluorophenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can lead to different functionalized compounds .

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-4’-fluorophenacyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound is highly reactive, making it a potent electrophile that can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its use in biochemical studies and drug synthesis .

Comparison with Similar Compounds

  • 2’,4’-Dichloro-6’-fluorophenacyl bromide
  • 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone
  • 2-Bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone

Comparison: 2’,6’-Dichloro-4’-fluorophenacyl bromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its electrophilicity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYMOCXFLUFYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',6'-Dichloro-4'-fluorophenacyl bromide
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